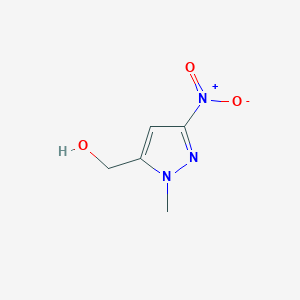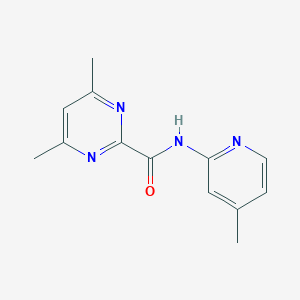
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide, also known as DMPP, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. DMPP has been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide is not well understood. However, it has been suggested that 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide may also exert its antiviral activity by inhibiting viral replication. The anti-inflammatory activity of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide has also been shown to inhibit viral replication and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide is its broad range of biological activities. This makes it a potential candidate for the treatment of a range of diseases. However, one of the main limitations of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide. One area of research could be the development of more efficient synthesis methods for 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide. Another area of research could be the investigation of the mechanism of action of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide. Additionally, further studies could be conducted to investigate the potential applications of 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide in the treatment of other diseases, such as viral infections and inflammatory diseases.
Synthesemethoden
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most common methods for synthesizing 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide is through the reaction of 4-methyl-2-pyridinecarboxaldehyde and 4,6-diamino-2-methylpyrimidine in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide has also been shown to possess antiviral activity against HIV-1 and hepatitis B virus. In addition, 4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4,6-dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-8-4-5-14-11(6-8)17-13(18)12-15-9(2)7-10(3)16-12/h4-7H,1-3H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAMVNBBDFSYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

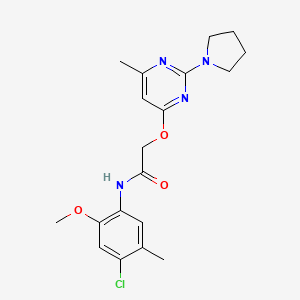
![2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2952059.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2952060.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2952061.png)
![3-(3-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952062.png)
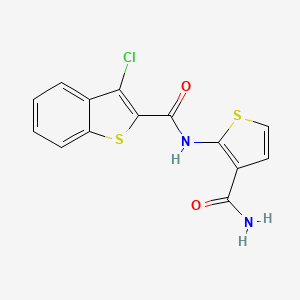
![3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952066.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2952069.png)
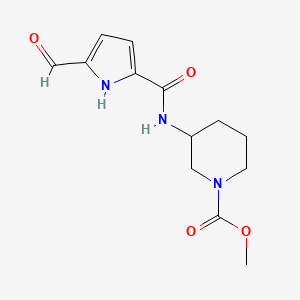

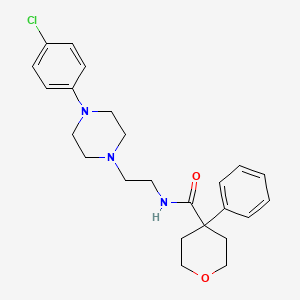
![Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate](/img/structure/B2952076.png)
